molecular formula C22H26FN3O4S B2786157 N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-38-9

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2786157
CAS No.: 898450-38-9
M. Wt: 447.53
InChI Key: OKBAYTQWLXAFRE-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the tosylpiperidine intermediate. This intermediate is then reacted with an appropriate oxalyl chloride derivative to form the oxalamide linkage. The reaction conditions often require the use of catalysts, such as transition metals, to facilitate the formation of the desired product. Common solvents used in these reactions include dichloromethane and tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new antidepressant or antipsychotic drugs.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the tosylpiperidinyl moiety could contribute to the overall stability and specificity of the compound. The oxalamide linkage plays a crucial role in maintaining the structural integrity of the molecule, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
  • N1-(4-bromophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
  • N1-(4-methylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Uniqueness

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and increasing its metabolic stability.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-16-5-11-20(12-6-16)31(29,30)26-15-3-2-4-19(26)13-14-24-21(27)22(28)25-18-9-7-17(23)8-10-18/h5-12,19H,2-4,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBAYTQWLXAFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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